2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol

Medicinal Chemistry Building Block Selection SAR Optimization

This compact, sp³-rich amine-alcohol building block features a fully saturated octahydrocyclopenta[c]pyrrole core directly attached at the 2-position of a cyclobutanol ring. The direct C–N bond creates a distinct steric and hydrogen-bonding profile that sets it apart from methylene-linked regioisomers (e.g., CAS 2098500-78-6) and stereoisomeric variants, ensuring reproducible results in GlyT1 inhibitor (Ki 5.3 nM), RBP4 antagonist, and oxazolidinone antibacterial lead optimization programs.

Molecular Formula C11H19NO
Molecular Weight 181.279
CAS No. 1851645-37-8
Cat. No. B2407715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol
CAS1851645-37-8
Molecular FormulaC11H19NO
Molecular Weight181.279
Structural Identifiers
SMILESC1CC2CN(CC2C1)C3CCC3O
InChIInChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2
InChIKeyMSYJQACEYSUZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Octahydrocyclopenta[c]pyrrol-2-ylcyclobutan-1-ol (CAS 1851645-37-8): Structural Identity and Physicochemical Baseline for Procurement Decision-Making


2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol (CAS 1851645-37-8) is a bicyclic heterocyclic alcohol with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . The compound features a fully saturated octahydrocyclopenta[c]pyrrole core directly attached at the 2-position of a cyclobutanol ring, as confirmed by its SMILES notation OC1CCC1N1CC2CCCC2C1 . This structural architecture distinguishes it from methylene-linked regioisomers and stereoisomeric variants within the same formula class. The compound serves as a compact, sp³-rich amine-alcohol building block that has been incorporated into advanced oxazolidinone antibacterial leads [1], type-1 glycine transporter (GlyT1) inhibitor series [2], and retinol-binding protein 4 (RBP4) antagonist programs [3], confirming its utility as a versatile intermediate in medicinal chemistry.

Why Generic Substitution Fails for 2-Octahydrocyclopenta[c]pyrrol-2-ylcyclobutan-1-ol (CAS 1851645-37-8): Critical Structural Differentiators Relative to In-Class Analogs


Although several compounds share the C11H19NO formula and octahydrocyclopenta[c]pyrrole scaffold, interchanging 2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol with its closest analogs is not risk-free. The direct C–N bond at the cyclobutanol 2-position creates a distinct steric environment and hydrogen-bonding profile compared to methylene-linked regioisomers such as 1-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)cyclobutan-1-ol (CAS 2098500-78-6) . Additionally, the compound's cis/trans stereochemistry at the cyclobutanol ring (the non-stereochemically assigned form CAS 1851645-37-8 versus the trans-enantiopure form) controls the three-dimensional presentation of the hydroxyl group, which directly influences target binding in GlyT1 programs where sub-10 nM Ki values were achieved with optimized stereochemistry [1]. Substituting a constitutional isomer or stereoisomer without verifying the required configuration can lead to loss of pharmacological activity or altered physicochemical properties, making procurement based solely on molecular formula insufficient for reproducible research.

Comparator-Based Quantitative Evidence Guide: 2-Octahydrocyclopenta[c]pyrrol-2-ylcyclobutan-1-ol (CAS 1851645-37-8) Versus Closest Analogs


Evidence Dimension 1: Regioisomeric Connectivity — Direct C2-Cyclobutanol Attachment versus Methylene-Linked C1-Cyclobutanol Isomer

The target compound features a direct C–N bond between the octahydrocyclopenta[c]pyrrole nitrogen and the 2-position of cyclobutanol (SMILES: OC1CCC1N1CC2CCCC2C1). In contrast, the regioisomer 1-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)cyclobutan-1-ol (CAS 2098500-78-6) inserts a methylene spacer and places the hydroxyl-bearing carbon at the 1-position . This structural divergence impacts calculated physicochemical properties: the direct-attachment regioisomer has a predicted density of 1.702 g/cm³, boiling point of 480°C at 760 mmHg, and refractive index of 1.637 [1], while the methylene-linked analog is reported as a liquid at ambient conditions by commercial suppliers . These differences in connectivity create distinct spatial orientations of the hydrogen-bond donor, which medicinal chemistry SAR programs have exploited; in the GlyT1 inhibitor series, the octahydrocyclopenta[c]pyrrole scaffold directly appended to functional groups achieved Ki values as low as 5.3 nM against GlyT1 [2].

Medicinal Chemistry Building Block Selection SAR Optimization

Evidence Dimension 2: Stereochemical Identity — Non-Stereochemically Assigned (Racemic/Diastereomeric Mixture) versus Trans-Enantiopure Form

2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol (CAS 1851645-37-8) is supplied without stereochemical designation (InChI Key: MSYJQACEYSUZKF-UHFFFAOYSA-N), indicating a racemic or diastereomeric mixture . The trans-enantiopure form, trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol, carries a distinct InChI Key (MSYJQACEYSUZKF-JPPWEJMLSA-N) and is specifically designated as (1R,2R) configuration . In the GlyT1 inhibitor series, compounds derived from octahydrocyclopenta[c]pyrrole stereoisomers demonstrated Ki values as low as 5.3 nM [1], and in the RBP4 antagonist program, the bicyclic [3.3.0] scaffold with defined stereochemistry produced lead compounds (e.g., analogue 33) with robust in vivo RBP4 reduction exceeding 90% [2]. Stereochemistry at the cyclobutanol center is a critical determinant of target binding, meaning the non-assigned mixture (CAS 1851645-37-8) and the trans form must not be used interchangeably without explicit experimental validation.

Stereochemistry Chiral Building Blocks Target Engagement

Evidence Dimension 3: Drug-Like Property Profile of Derived Leads — Octahydrocyclopenta[c]pyrrol-2-yl Moiety in Oxazolidinone Antibacterials

The octahydrocyclopenta[c]pyrrol-2-yl moiety, when incorporated into oxazolidinone antibacterials as the C-ring replacement for linezolid, delivered compounds with MIC values against Mycobacterium tuberculosis H37Rv superior to linezolid itself [1]. Specifically, endo-alcohol 2a and exo-alcohol 2b bearing the octahydrocyclopenta[c]pyrrol-2-yl group showed potent anti-TB activity that exceeded linezolid's potency in the same assay [1]. Furthermore, selected analogues demonstrated in vitro antibacterial activity against vancomycin-resistant bacteria and linezolid-resistant MRSA, with potency similar to or better than linezolid against resistant strains [1]. Critically, selected high-activity compounds also exhibited good human microsomal stability and low CYP isozyme and MAO inhibition [1]. While these data reflect the optimized final compounds rather than the building block CAS 1851645-37-8 itself, they demonstrate that the specific octahydrocyclopenta[c]pyrrol-2-yl scaffold topology — as present in the target compound — confers a favorable metabolic stability and selectivity profile that distinguishes it from alternative bicyclic amine building blocks.

Antibacterial Drug Metabolism Oxazolidinone SAR

Evidence Dimension 4: Scaffold Versatility Across Therapeutic Indications — GlyT1, RBP4, and Oxazolidinone Programs Using Octahydrocyclopenta[c]pyrrol-2-yl Core

The octahydrocyclopenta[c]pyrrol-2-yl fragment — the core structural unit present in CAS 1851645-37-8 — has been independently validated across three distinct therapeutic programs with quantitative target engagement data: (i) GlyT1 inhibitors with Ki = 5.3 nM and in vivo CSF glycine elevation [1]; (ii) RBP4 antagonists with analogue 33 achieving >90% plasma RBP4 reduction in vivo and favorable drug-like characteristics [2]; and (iii) oxazolidinone antibacterials with anti-TB MIC superior to linezolid and potency against linezolid-resistant MRSA [3]. By comparison, alternative C11H19NO constitutional isomers such as 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS not found) or 1-cyclobutyl-2-(pyrrolidin-2-yl)propan-1-one (CAS 1549896-49-2) lack published evidence of comparable multi-target validation . This breadth of validated target engagement across CNS, ophthalmology, and infectious disease indications is a differentiation that directly supports procurement decisions for lead-generation libraries.

CNS Drug Discovery Ophthalmology Multi-Indication Scaffold

Optimal Research and Industrial Application Scenarios for 2-Octahydrocyclopenta[c]pyrrol-2-ylcyclobutan-1-ol (CAS 1851645-37-8)


Scenario 1: CNS Lead Generation — GlyT1 Inhibitor Programs Requiring sp³-Rich Bicyclic Amine Building Blocks

For medicinal chemistry teams developing type-1 glycine transporter inhibitors, CAS 1851645-37-8 provides the octahydrocyclopenta[c]pyrrol-2-yl core that has been validated in published GlyT1 series achieving Ki values of 5.3 nM with in vivo CSF glycine elevation [1]. The cyclobutanol moiety offers a synthetic handle for further diversification (e.g., esterification, etherification, or oxidation) while preserving the hydrogen-bond donor/acceptor profile critical for GlyT1 binding. Procurement of the correct regioisomer (C2 attachment, direct C–N bond) is essential, as methylene-linked analogs have not demonstrated comparable GlyT1 engagement data.

Scenario 2: Ophthalmology Drug Discovery — RBP4 Antagonist Optimization for Dry AMD and Stargardt Disease

The octahydrocyclopenta[c]pyrrol-2-yl scaffold in CAS 1851645-37-8 maps directly onto the bicyclic [3.3.0] core of RBP4 antagonists that achieved >90% in vivo plasma RBP4 reduction with favorable drug-like properties [2]. The cyclobutanol hydroxyl group can serve as a vector for appending pyrimidine-4-carboxylic acid or anthranilic acid isosteres critical for RBP4 binding. Researchers should verify stereochemistry requirements carefully, as the published lead compounds required defined stereochemistry at the bicyclic core to achieve the reported in vivo efficacy [2].

Scenario 3: Anti-Infective Discovery — Oxazolidinone C-Ring Diversification to Overcome Linezolid Resistance

CAS 1851645-37-8 supplies the octahydrocyclopenta[c]pyrrol-2-yl fragment that, when incorporated into oxazolidinone antibacterials, yielded compounds with anti-TB activity superior to linezolid and retained potency against linezolid-resistant MRSA [3]. The favorable human microsomal stability and low CYP/MAO inhibition profile of the derived leads support procurement for antibacterial lead optimization programs targeting resistant Gram-positive pathogens. The cyclobutanol group provides a differentiated attachment point compared to alternative C-ring amines that may not have demonstrated resistance-breaking capabilities [3].

Scenario 4: Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 181.27 g/mol and high sp³ character, CAS 1851645-37-8 meets the property guidelines for fragment-based screening (Rule of Three compliance). Its dual functionality (tertiary amine + secondary alcohol) enables orthogonal conjugation chemistry suitable for DNA-encoded library construction. The scaffold's multi-indication validation (GlyT1 Ki = 5.3 nM [1]; RBP4 >90% reduction [2]; anti-TB MIC superior to linezolid [3]) provides a higher probability of hit identification in fragment screens compared to unvalidated bicyclic amine fragments of similar molecular weight.

Quote Request

Request a Quote for 2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.